rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans
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Overview
Description
rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans: is a chemical compound with the molecular formula C7H16N2O2S·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans typically involves the reaction of (1R,2R)-2-aminocyclohexylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding sulfone or sulfoxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide
- N-[(1S,2S)-2-aminocyclohexyl]methanesulfonamide
- N-[(1R,2S)-2-aminocyclohexyl]methanesulfonamide
Uniqueness
rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans stands out due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This unique configuration can lead to distinct biological and chemical properties compared to its isomers .
Properties
CAS No. |
2307780-13-6 |
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Molecular Formula |
C7H17ClN2O2S |
Molecular Weight |
228.74 g/mol |
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-5-3-2-4-6(7)8;/h6-7,9H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |
InChI Key |
XUCNPDPUADKUTR-ZJLYAJKPSA-N |
Isomeric SMILES |
CS(=O)(=O)N[C@@H]1CCCC[C@H]1N.Cl |
Canonical SMILES |
CS(=O)(=O)NC1CCCCC1N.Cl |
Origin of Product |
United States |
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